CID 156592058

Beschreibung

Eigenschaften

CAS-Nummer |

2353-45-9 |

|---|---|

Molekularformel |

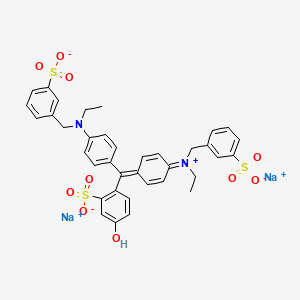

C37H36N2NaO10S3 |

Molekulargewicht |

787.9 g/mol |

IUPAC-Name |

disodium;2-[[4-[ethyl-[(3-sulfonatophenyl)methyl]amino]phenyl]-[4-[ethyl-[(3-sulfonatophenyl)methyl]azaniumylidene]cyclohexa-2,5-dien-1-ylidene]methyl]-5-hydroxybenzenesulfonate |

InChI |

InChI=1S/C37H36N2O10S3.Na/c1-3-38(24-26-7-5-9-33(21-26)50(41,42)43)30-15-11-28(12-16-30)37(35-20-19-32(40)23-36(35)52(47,48)49)29-13-17-31(18-14-29)39(4-2)25-27-8-6-10-34(22-27)51(44,45)46;/h5-23H,3-4,24-25H2,1-2H3,(H3,41,42,43,44,45,46,47,48,49); |

InChI-Schlüssel |

GJKGYYLDVPVWBR-UHFFFAOYSA-N |

Kanonische SMILES |

CCN(CC1=CC(=CC=C1)S(=O)(=O)[O-])C2=CC=C(C=C2)C(=C3C=CC(=[N+](CC)CC4=CC(=CC=C4)S(=O)(=O)O)C=C3)C5=C(C=C(C=C5)O)S(=O)(=O)O.[Na] |

Aussehen |

Solid powder |

Color/Form |

Dark green powder or granules with a metallic luster Red to brown-violet powder or dark green crystals |

melting_point |

290 °C (decomposes) |

Andere CAS-Nummern |

2353-45-9 |

Physikalische Beschreibung |

Dark green solid with a metallic luster; [Merck Index] Dark red hygroscopic solid; [Sigma-Aldrich MSDS] |

Piktogramme |

Irritant; Health Hazard |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>2 years if stored properly |

Löslichkeit |

Solubility at 25 °C: in ethanol, 0.01 g/100 mL; in glycerol, 20.0 g/100 mL; in propylene glycol, 20.0 g/100 mL In ethanol, 5 mg/mL; in ethylene glycol monomethyl ether, 60 mg/mL Dull orange solution in concentrated sulfuric acid, changing to dull green on dilution; orange solution in concentrated hydrochloric acid or concentrated nitric acid; bright blue solution in 10% aqueous sodium hydroxide. In water, 20.0 g/100 mL at 25 °C (2.0X10+5 mg/L) |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

C.I. 42053 F D and C Green #3 F D and C Green No. 3 Fast Green FCF FD and C GREEN NO. 3 FDC Green No. 3 Food Green 3 Green No. 3 |

Herkunft des Produkts |

United States |

Methodological Paradigms of Fast Green Fcf in Biological Research

Innovative Staining Methodologies for Biological Specimens

Fast Green FCF serves as a valuable tool in developing innovative staining methodologies, enabling researchers to highlight specific cellular and extracellular components. Its application extends to various biological specimens, contributing to detailed microscopic analysis. dawnscientific.com

Mechanistic Principles of Fast Green FCF-Biomolecule Interactions

The staining mechanism of Fast Green FCF involves its interaction with biomolecules, primarily through specific binding characteristics. morphisto.deontosight.ai

Fast Green FCF exhibits binding affinity for proteins and collagen. dawnscientific.commorphisto.de Studies investigating the interaction of Fast Green FCF with proteins like trypsin have shown that the binding process can be characterized by specific kinetic and thermodynamic parameters. researchgate.netresearchgate.netresearchgate.net For instance, fluorescence quenching and electronic absorption studies suggest a static quenching mode in the interaction with trypsin. researchgate.netresearchgate.net Thermodynamic analyses, including the computation of binding constants at different temperatures, provide insights into the spontaneity and energy changes associated with the binding. researchgate.netresearchgate.netiwaponline.com The interaction with proteins like bovine serum albumin (BSA), human serum albumin (HSA), pepsin, alpha-chymotrypsin, and lysozyme (B549824) has been characterized using techniques like enhanced resonance light-scattering (RLS) measurements, demonstrating high sensitivity in detecting proteins at nanogram levels. researchgate.net

The pH of the staining solution significantly influences the binding affinity and specificity of Fast Green FCF with proteins. Proteins are amphoteric molecules, carrying both positive and negative charges depending on the pH relative to their isoelectric point (pI). du.ac.indu.ac.in Fast Green FCF is an anionic dye. researchgate.net

At pH values below a protein's pI, amino groups in the protein become protonated, resulting in a net positive charge, which favors binding with the negatively charged Fast Green FCF dye. du.ac.indu.ac.in Conversely, at pH values above the pI, carboxyl groups dissociate, leading to a net negative charge on the protein, which reduces the affinity for the anionic dye. du.ac.indu.ac.in

For total proteins with a pI typically between 3 and 4, staining with Fast Green FCF at a low pH (e.g., pH 2.4) leads to positively charged proteins that readily bind the dye. du.ac.in In contrast, histones, which are basic proteins with a pI between 10 and 12, are stained by Fast Green FCF at a higher pH (e.g., pH 8.1), where their basic side groups are positively charged. du.ac.in The adsorption efficiency of anionic Fast Green FCF dye generally increases in low-pH solutions and decreases in high-pH solutions. researchgate.netresearcher.liferesearcher.lifeiisc.ac.in

Beyond simple electrostatic interactions based on pH, hydrogen bonding and Van der Waals forces play crucial roles in the interaction between Fast Green FCF and biomolecules, contributing to differential staining. morphisto.deresearchgate.netresearchgate.netresearchgate.netstainsfile.com These weak forces, along with ionic bonding, influence the binding strength and selectivity of the dye to different tissue components. stainsfile.combiologicalstaincommission.org

Studies on the interaction of Fast Green FCF with proteins like trypsin indicate that hydrogen bonding and Van der Waals forces are significant driving forces in the binding process. researchgate.netresearchgate.netresearchgate.net These interactions can lead to microenvironmental and conformational changes in the protein upon dye binding. researchgate.netresearchgate.netresearchgate.net In differential staining techniques like trichrome staining, the interplay of ionic bonding, hydrogen bonding, and Van der Waals forces, along with factors like dye molecule size and charge, contributes to the selective staining of different structures such as collagen and muscle fibers. stainsfile.combiologicalstaincommission.orgresearchgate.net

Advanced Staining Protocols in Histology and Cytology

Fast Green FCF is an integral component of several advanced staining protocols used in histology and cytology to visualize specific structures. dawnscientific.comontosight.ailobachemie.com It is commonly used as a counterstain and in trichrome staining methods. dawnscientific.comontosight.aibiognost.com

Fast Green FCF is particularly valuable in plant histology for elucidating cellular and structural details. dawnscientific.comuvigo.esavantorsciences.comemsdiasum.comscientificlabs.comsigmaaldrich.com It is frequently used in combination with other stains, such as Safranin, in protocols like the Safranin-Fast Green FCF stain. dawnscientific.comuvigo.esscientificlabs.comsigmaaldrich.com This combination is effective for differentiating various plant tissue components. dawnscientific.comuvigo.es Safranin typically stains lignified cell walls (secondary walls) red, while Fast Green FCF stains non-lignified cell walls (primary cell walls) and cellulose (B213188) green. researchgate.netuvigo.es This differential staining allows for clear visualization of cell walls, nuclei, cytoplasm, and other structures under the microscope. dawnscientific.comuvigo.es Protocols often involve fixing plant samples, embedding them in paraffin, sectioning, and then applying the stains sequentially with appropriate rinsing steps. uvigo.es The intensity of Fast Green staining in these progressive protocols depends on the time the tissue is exposed to the dye. uvigo.es

Application in Plant Tissue Staining for Cellular and Structural Elucidation

Combined Staining with Safranin for Enhanced Contrast

The combination of Safranin and Fast Green FCF is a widely used staining technique for plant cells, providing enhanced contrast and allowing for the observation of detailed tissue structures. dawnscientific.comgtilaboratorysupplies.comnih.gov Safranin typically stains lignified and cutinized structures red, while Fast Green FCF counterstains cellulosic primary cell walls and cytoplasm green. uvigo.esresearchgate.net This differential staining is particularly useful for distinguishing between lignified secondary cell walls and non-lignified primary cell walls. uvigo.esresearchgate.netuvigo.es The Safranin-Fast Green FCF staining method is considered valuable for both nuclear and anatomical studies in plants and has been applied in embryological studies of various plant species. nih.gov

Specificity for Sieve Tubes, Thin-Walled Cells, and Cellulose-Containing Cell Walls

Fast Green FCF demonstrates specificity in staining certain plant tissue components. It is known to stain sieve tubes, thin-walled cells, and cellulose-containing cell walls green. smartscience.co.th This property makes it useful for visualizing these specific structures within plant tissues. smartscience.co.th

Mammalian Tissue Staining for Connective Tissues and Muscle Differentiation

Fast Green FCF is also employed in mammalian tissue staining, particularly for differentiating connective tissues like collagen and muscle fibers. dawnscientific.comgtilaboratorysupplies.com

Gomori's One-Step Trichrome Procedure and its Mechanistic Advantages

In Gomori's one-step trichrome procedure, Fast Green FCF is commonly used as a substitute for aniline (B41778) blue. dawnscientific.comgtilaboratorysupplies.com This method combines a plasma stain (such as chromotrope 2R) and a connective tissue fiber stain (like Fast Green FCF) in a solution containing phosphotungstic acid and glacial acetic acid. clinisciences.comwustl.edu The principle involves phosphotungstic acid promoting the red staining of muscles and cytoplasm. clinisciences.com Tungstate ions are absorbed by collagen, and the connective tissue fiber stain then binds to this complex, resulting in collagen being stained green (when Fast Green FCF is used) or blue (if aniline blue is used). clinisciences.com This one-step procedure is effective for differentiating muscle fibers from collagen and other tissue elements, with the green color from Fast Green FCF enabling effective identification of various tissue components. dawnscientific.comclinisciences.com

Masson's Trichrome Staining Principles

Fast Green FCF is also used as an alternative to Light Green SF yellowish in Masson's trichrome staining. gtilaboratorysupplies.comwikipedia.orgwikidoc.org Masson's trichrome is a three-color staining procedure used to distinguish cells from the surrounding connective tissue. wikipedia.orgwikidoc.orgbiologynotesonline.com While variations exist, most protocols stain keratin (B1170402) and muscle fibers red, collagen and bone blue or green, cytoplasm light red or pink, and cell nuclei dark brown to black. wikipedia.orgwikidoc.orgbiologynotesonline.com In this method, Fast Green FCF serves as the fiber stain, coloring collagen green. wikipedia.orgwikidoc.orgbiologynotesonline.comstainsfile.com

Papanicolaou Staining Modifications

Fast Green FCF is utilized as a counterstain in modifications of the Papanicolaou staining method, often as a substitute for Light Green SF yellowish. indiamart.combiognost.comsigmaaldrich.combiognost.com Papanicolaou staining is a multichromatic technique used for differentiating cells in smear preparations, widely applied in cytology, including cervical cancer screening. jove.comihcworld.com In some modified protocols, Fast Green FCF is a component of counterstain solutions like EA65, which also contains Eosin Y and sometimes Bismarck brown Y. jove.comgoogle.com Fast Green FCF, along with Light Green SF Yellowish, contributes to the blue/green coloration of the cytoplasm in metabolically active parabasal squamous cells, intermediate squamous cells, and columnar cells. google.comgoogle.com

Cytological Counterstaining for Enhanced Microanalysis

Beyond specific tissue staining protocols, Fast Green FCF is broadly used as a cytological counterstain. dawnscientific.comgtilaboratorysupplies.com Its application in this context enhances the contrast of cellular structures, facilitating detailed microanalysis. dawnscientific.com It is used as a counterstain in methods where structures are stained dark blue, purple, and red, providing a contrasting green color. biognost.combiognost.com

Quantitative Protein Analysis in Electrophoretic and Array-Based Systems Fast Green FCF is widely used for quantitative protein analysis in various electrophoretic systems, including Isoelectric Focusing (IEF), Native PAGE, and SDS-PAGE.sigmaaldrich.comrxsolgroup.comvwr.comscientificlabs.co.ukfishersci.noscientificlabs.comselleckchem.combertin-bioreagent.comIt serves as a sensitive stain for proteins in polyacrylamide gels.dawnscientific.com

Principles of Protein Staining in Gel Electrophoresis (IEF, Native PAGE, SDS-PAGE) In gel electrophoresis, Fast Green FCF stains proteins, allowing for their visualization and quantification.sigmaaldrich.comrxsolgroup.comvwr.comscientificlabs.co.ukfishersci.noscientificlabs.comselleckchem.combertin-bioreagent.comAfter electrophoresis, fixing the proteins in the gel is recommended to achieve maximum sensitivity before staining.sigmaaldrich.comrxsolgroup.comvwr.comscientificlabs.co.ukscientificlabs.comGels can be stained with a 0.1% Fast Green FCF solution prepared in various media, such as 30% (v/v) ethanol, 10% (v/v) acetic acid, or 7% acetic acid, typically for a duration of 2 hours.sigmaaldrich.comrxsolgroup.comvwr.comscientificlabs.co.ukscientificlabs.comDestaining can be performed using the same solvent mixtures.sigmaaldrich.comrxsolgroup.comvwr.comscientificlabs.co.ukscientificlabs.comStained gels can be scanned at an absorption maximum of 625 nm for quantification.sigmaaldrich.comrxsolgroup.comvwr.comscientificlabs.co.ukscientificlabs.comselleckchem.combertin-bioreagent.comFast Green FCF is also compatible with downstream immunodetection methods on blots, and it can be easily removed after visualization to allow for subsequent immunological probing.bio-rad.com

Comparative Staining Sensitivity with Other Dyes (e.g., Coomassie Brilliant Blue R) When comparing the staining sensitivity of Fast Green FCF with other dyes like Coomassie Brilliant Blue R, it has been observed that Fast Green FCF is less sensitive.sigmaaldrich.comrxsolgroup.comvwr.comscientificlabs.co.ukscientificlabs.comThe detection sensitivity of Fast Green FCF is approximately 30% of that achieved with Brilliant Blue R.sigmaaldrich.comrxsolgroup.comvwr.comscientificlabs.co.ukscientificlabs.comDespite this lower sensitivity, Fast Green FCF's linearity over a wider concentration range and its compatibility with subsequent immunodetection make it a valuable stain in protein analysis.sigmaaldrich.comrxsolgroup.comvwr.comscientificlabs.co.ukscientificlabs.combio-rad.comDifferent Coomassie stains have varying sensitivities, for instance, Coomassie Brilliant Blue R-250 has a sensitivity of around 100 ng, while Colloidal Coomassie Brilliant Blue G-250 can detect approximately 30 ng.researchgate.netSilver staining is generally more sensitive, capable of detecting as little as 5-10 ng of protein.researchgate.net

Table of Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| Fast Green FCF | 16887 |

| Ehrlich's Hematoxylin | 5280713 |

| Safranin O | 6558 |

| Coomassie Brilliant Blue R | 2724838 |

| Acridine (B1665455) Orange | 16419 |

| Periodic Acid | 23727 |

| Schiff's Reagent | 65407 |

| Hematoxylin | 7230 |

| Eosin Y | 11079 |

| Light Green SF Yellowish | 16576 |

| Aniline Blue | 24091 |

| Picrosirius Red | 20241407 |

| Alcian Blue | 24867161 |

| Formaldehyde | 517 |

| Xylene | 7356 |

| Ethanol | 702 |

| Acetic Acid | 176 |

| PBS | - |

Note: PubChem CID for PBS (Phosphate-Buffered Saline) is not applicable as it is a mixture, not a single compound.

Interactive Data Tables (Simulated based on text)

Table 1: Comparative Staining Properties of Fast Green FCF and Brilliant Blue R in Gel Electrophoresis

| Property | Fast Green FCF | Brilliant Blue R |

| Linearity (Protein Conc.) | Wider range | Narrower range |

| Detection Sensitivity | Approx. 30% of Brilliant Blue R | Higher |

| Compatibility with Immunodetection | Compatible | May show high background, not compatible bio-rad.com |

Table 2: Staining Outcomes in Safranin O-Fast Green FCF Staining of Bone Tissue

| Tissue Component | Staining Result (Color) |

| Cartilage | Red to Bright Red |

| Osteogenesis | Green to Blue-Green |

Table 3: Comparison of Counterstains for PAS Reaction

| Counterstain | Contrast (PAS-positive vs. negative) | Enhancement of Cell Nucleus Morphology |

| Fast Green FCF | Sharper contrast researchgate.netresearchgate.net | Less pronounced |

| Ehrlich's Hematoxylin | Less sharp contrast researchgate.netresearchgate.net | Enhanced researchgate.net |

Considerations for Triton X-100 and SDS in Gel-Based Assays

In gel-based assays, the presence of detergents like Triton X-100 and SDS can influence protein staining. Research indicates that the presence of Triton X-100 in the gel and protein sample does not affect protein quantitation when using Fast Green FCF. nih.govresearchgate.net However, if SDS is present in gels, it should be removed prior to staining with Fast Green FCF to ensure accurate quantitation. nih.govresearchgate.net This highlights the importance of appropriate sample preparation and staining protocols when incorporating these detergents.

Elution-Based Quantitation Methodologies

Fast Green FCF is utilized in elution-based techniques for the quantitative determination of proteins in polyacrylamide gels. nih.govnih.govsigmaaldrich.com This method typically involves staining the gel with Fast Green FCF, followed by the elution of the bound dye from the protein bands using a suitable solvent, such as 1.0 M NaOH. nih.govnih.gov The concentration of the eluted dye is then measured spectrophotometrically, providing an indirect measure of the protein quantity. nih.govnih.gov

Studies have shown that the quantity of Fast Green FCF eluted from specific proteins is proportional to the quantity of protein applied to the gel. nih.gov However, it is important to note that this proportionality can vary for different individual proteins. nih.gov This suggests that for precise quantitation of specific proteins, appropriate standards for each protein may be required.

The elution method using Fast Green FCF is applicable to a variety of gel formats, including disc, slab, and continuous gradient gels. nih.gov Furthermore, this method can be used to estimate protein quantities from the patterns obtained by two-dimensional polyacrylamide gel electrophoresis. nih.govnih.gov This versatility makes Fast Green FCF a useful stain for protein quantitation across different gel-based separation techniques.

The reproducibility of the elution technique using Fast Green FCF for protein quantitation has been reported as excellent, with standard deviations typically less than 10% of the mean in investigated cases. nih.gov This indicates that the method is reliable and provides precise results for protein quantitation in gels.

Application in Reverse Phase Protein Arrays (RPPA) for Total Protein Normalization

Fast Green FCF is commonly employed in Reverse Phase Protein Arrays (RPPA) for the normalization of total protein. biorxiv.orgr-project.orgtandfonline.commdpi.comnih.govnih.govnih.gov In RPPA, samples are arrayed on a solid support, and the abundance of specific proteins is measured using antibodies. biorxiv.orgmdpi.com To account for variations in protein loading or transfer, total protein normalization is performed. r-project.orgmdpi.comnih.gov Fast Green FCF is used to stain a replicate array to determine the total protein concentration of each spot. r-project.orgtandfonline.comnih.govnih.gov The signal intensities of the target proteins are then normalized to the corresponding total protein signal obtained from the Fast Green FCF stained array. r-project.orgtandfonline.comnih.gov This spot-specific normalization using Fast Green FCF helps to correct for technical variability and allows for more accurate relative protein expression analysis. r-project.orgtandfonline.commdpi.com

Advanced Microscopic and Imaging Modalities

Fluorescence Confocal Microscopy (FCM) Enhancement for Extracellular Matrix Visualization

Fast Green FCF has been demonstrated to improve the depiction of the extracellular matrix (ECM) in ex vivo fluorescence confocal microscopy (FCM). This enhancement is particularly valuable for rapid tissue analysis, offering a potential alternative or complement to traditional histological methods like frozen sections, which can be prone to artifacts and require specialized expertise and equipment. researchgate.netnih.govpreprints.org The visualization of the structurally important ECM in conventional ex vivo FCM often lags behind the standards of conventional histology. researchgate.netnih.govpreprints.org FGFCF helps to overcome this limitation by improving the visibility of the structural details of the ECM. researchgate.netnih.govpreprints.orgmdpi.comresearchgate.net

Optical Properties and Far-Red Fluorescence Emission (638 nm)

Fast Green FCF is a fluorescent dye that emits a signal in the far-red range at 638 nm. mdpi.com This optical property makes it suitable for use with confocal microscopes equipped with appropriate laser excitation wavelengths, such as 638 nm. unimi.itmdpi.commdpi.com The ability to utilize a red laser (638 nm) in fluorescence mode with FGFCF staining allows for the generation of fluorescence images that can be combined with images from other channels, such as those obtained from nuclear stains excited by different lasers (e.g., 488 nm for acridine orange), to produce composite images that resemble traditional histopathological stains like Hematoxylin and Eosin (H&E). mdpi.comresearchgate.net

Optimization of Staining Protocols for ECM and Fibrosis Analysis

Optimized staining protocols utilizing Fast Green FCF have been developed to improve the assessment of the ECM and the analysis of fibrosis. researchgate.netnih.govpreprints.orgmdpi.comresearchgate.net These protocols aim to enhance the depiction of ECM structures to more closely resemble those seen in standard histology sections. researchgate.netpreprints.orgresearchgate.net Studies have evaluated various tissue stains, including FGFCF, for their ability to improve ECM depiction in FCM. researchgate.netpreprints.orgresearchgate.net A rapid staining protocol involving FGFCF has been shown to be compatible with applications in intraoperative microscopy. researchgate.netnih.govmdpi.comresearchgate.net

An example of an optimized protocol involves staining tissue samples with Fast Green FCF followed by a nuclear stain like acridine orange. researchgate.netpreprints.orgresearchgate.net This combination has demonstrated improved visibility of ECM details. researchgate.netnih.govpreprints.orgmdpi.comresearchgate.net

Assessment of Collagen and Elastic Fiber Depiction in Tissue

Fast Green FCF is known for its capability to visualize collagen and elastic fibers. mdpi.com While Fast Green FCF can stain both collagen and elastic fibers, its binding affinity to collagen can be significantly decreased in watery conditions compared to anhydrous conditions. mdpi.com In aqueous conditions, both collagen and elastic fibers are stained. mdpi.com The use of Fast Green FCF in combination with acridine orange has been shown to result in a more intense visualization of elastic fibers in addition to collagen bundles. preprints.orgmdpi.comresearchgate.net This enhanced depiction of collagen and elastic fibers is crucial for assessing the structural integrity of tissues and analyzing pathological changes like fibrosis. researchgate.netnih.govpreprints.orgmdpi.comresearchgate.net Fast Green FCF-enhanced imaging allows for better visualization and clear demarcation of collagen fibers within tissues, facilitating the identification of collagen alterations. mdpi.comresearchgate.net

Application in Confocal Laser Scanning Microscopy (CLSM) for Subcellular Structures

Confocal Laser Scanning Microscopy (CLSM), also referred to as confocal microscopy, is a technique that provides visualization of intracellular and extracellular structures through optical sectioning. researchgate.net While primarily highlighted for ECM visualization, Fast Green FCF's optical properties and staining capabilities also lend themselves to applications in CLSM for examining tissue structures at a detailed level. mdpi.comcam.ac.uk Although specific details on Fast Green FCF's direct application for visualizing subcellular structures in animal cells via CLSM were not extensively detailed in the search results beyond its use in staining ECM and general tissue architecture, its use with specific excitation/emission wavelengths (e.g., 638 nm excitation, 660–740 nm emission) in CLSM for visualizing protein matrices in materials like cheese has been documented. mdpi.com This suggests its potential for visualizing protein-rich components within cells or tissues, which could include certain subcellular structures, depending on the context and specific staining protocols. Fast Green FCF has also been used in CLSM studies involving plant cells, in combination with other stains, for visualizing tissue structures. cam.ac.uk

Innovative Cholangiography Techniques in Animal Models

Fast Green FCF has been explored as a visible contrast agent for innovative cholangiography techniques in animal models. researcher.lifenih.govresearchgate.netresearchgate.netjst.go.jp An aqueous solution of Fast Green FCF can mimic cholyl-lysyl-fluorescein (B10832531) to visualize bile flow. researcher.lifenih.govresearchgate.netresearchgate.net This method has been investigated in intrauterine mouse embryos and subsequently in adult mice, dogs, and goats, demonstrating its versatility across different animal models. researcher.lifenih.govresearchgate.netresearchgate.netjst.go.jp Fast Green FCF injection enables progressive cholangiography in these species without requiring specialized equipment. researcher.lifenih.govresearchgate.netresearchgate.net

Studies have demonstrated the utility of Fast Green FCF cholangiography in visualizing bile flow disorders in various mouse models. researcher.lifenih.govresearchgate.netresearchgate.net For instance, it successfully visualized dilated lumina in the extrahepatic bile duct of BDL (common bile duct ligated) mice and revealed aberrant luminal structures in the gallbladder walls of genetically modified mice. researcher.lifenih.govresearchgate.netresearchgate.net In mice with contracted gallbladders, Fast Green FCF influx was limited to the gallbladder neck. researcher.lifenih.govresearchgate.netresearchgate.net Furthermore, stereomicroscopic video analysis of Fast Green FCF influx into the gallbladder post-fasting revealed differences in gallbladder wall state and bile composition, suggesting its potential for detecting variations in stored bile properties. researcher.lifenih.govresearchgate.netresearchgate.net This food-dye-based cholangiography allows for visual evaluation of bile flow and structural abnormalities, offering a simple method for analysis in animal models. jst.go.jp

Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| Fast Green FCF | 16773 |

| Acridine Orange | 13167 |

| Hematoxylin | 10278 |

| Eosin | 164217 |

| Safranin O | 10794 |

| Picrosirius Red | 15770128 |

| Nile Red | 24775 |

| Propidium Iodide | 10441 |

| Hoechst 34580 | 16219780 |

| Direct Red 80 | 165475 |

| Methyl Blue | 10907 |

| PAS (Periodic Acid-Schiff) | N/A (Staining method, not a single compound) |

| WGA (Wheat Germ Agglutinin) | N/A (Protein, not a single compound) |

| COL-F | N/A (Likely a proprietary or specific reagent designation, not a common compound) |

| DRAQ5 | 16219781 |

| NucSpot | N/A (Likely a proprietary stain) |

| Cholyl-lysyl-fluorescein | N/A (Conjugate, not a standard PubChem entry) |

| Indocyanine green | 5281035 |

Data Tables

| Staining Combination | ECM Depiction (Qualitative) | Elastic Fiber Visualization | Nuclear Depiction | Overall Tissue Representation | Reference |

| Acridine Orange + Reflectance | Cloudy and speckled | Less intense | Well defined | Less defined | preprints.orgresearchgate.net |

| Acridine Orange + Fast Green FCF | Well defined, homogenous | More intense | Unaffected | Improved | preprints.orgmdpi.comresearchgate.net |

| Animal Model | Application of Fast Green FCF Cholangiography | Observed Outcomes | Reference |

| Intrauterine mice | Visualization of embryonic bile flow | Effective visualization | researcher.lifenih.govresearchgate.netresearchgate.net |

| Adult mice | Visualization of bile flow and disorders | Visualized dilated lumina (BDL mice), aberrant gallbladder structures, limited influx (contracted gallbladders), differences in bile composition | researcher.lifenih.govresearchgate.netresearchgate.netjst.go.jp |

| Dogs | Visualization of extrahepatic bile ducts | Improved visibility | researcher.lifenih.govresearchgate.netresearchgate.netjst.go.jp |

| Goats | Visualization of extrahepatic bile ducts | Improved visibility | researcher.lifenih.govresearchgate.netresearchgate.netjst.go.jp |

Molecular Mechanisms of Interaction and Biological Impact Research Focus

Protein and Macromolecular Interactions

Fast Green FCF has been shown to interact with various proteins, influencing their aggregation behavior and structural conformation.

Research on Inhibition of Protein Aggregation (e.g., α-synuclein and Aβ)

Studies have indicated that Fast Green FCF can inhibit the aggregation of amyloid-forming proteins such as α-synuclein and amyloid-β (Aβ). α-Synuclein aggregation is a hallmark of Parkinson's disease (PD), while Aβ aggregation is associated with Alzheimer's disease (AD). Fast Green FCF has demonstrated the capability to inhibit α-synuclein fibrillogenesis and reduce associated cytotoxicity in cell cultures. researchgate.netmedchemexpress.comnih.gov Thioflavin T fluorescence assays have been used to show that Fast Green FCF can inhibit the fibrillogenesis of α-synuclein. researchgate.netnih.gov At a concentration of 100 μM, Fast Green FCF led to the formation of amorphous aggregates, as observed by atomic force microscopy. researchgate.netnih.gov Furthermore, Fast Green FCF has been shown to alleviate the cytotoxicity induced by Aβ40 fibrillogenesis in PC12 cells. medchemexpress.commedchemexpress.com

Disaggregating Activity against Preformed Protein Fibrils (e.g., Lysozyme)

In addition to inhibiting the formation of protein aggregates, Fast Green FCF has also shown activity in disassembling preformed fibrils. Research using hen egg white lysozyme (B549824) (HEWL) as a model protein has demonstrated that Fast Green FCF can suppress the generation of lysozyme fibrils in a concentration-dependent manner. medchemexpress.commedchemexpress.comresearchgate.net Experiments involving the addition of Fast Green FCF at different time points during incubation have shown that it exhibits disaggregating activity against preformed or existing lysozyme fibrils. researchgate.net This suggests a potential role in breaking down existing amyloid structures.

Theoretical Models of Dye-Ligand Binding and Conformational Changes

Theoretical models, such as molecular docking simulations, have been employed to investigate the potential mechanisms of interaction between Fast Green FCF and proteins. Molecular dynamics simulations have been used to explore the potential mechanism of interactions between Fast Green FCF and α-synuclein. researchgate.netnih.gov These simulations suggest that Fast Green FCF can disrupt the α-synuclein pentamer and reduce its β-sheet content by decreasing both nonpolar and polar interactions. researchgate.netnih.gov Two potential binding sites on the α-synuclein pentamer have been identified through these studies: region I (Y39-K45) and region II (H50-Q62). researchgate.netnih.gov Electrostatic interactions, hydrogen bonds, and π-π interactions are suggested to synergistically contribute to the binding of Fast Green FCF to the α-synuclein pentamer. researchgate.netnih.gov Molecular docking simulations have also been applied to study the interaction between Fast Green FCF and the P2X4 receptor, predicting that Fast Green FCF may form hydrogen bonds with the side chains of Asn296 in the P2X4 ion channel, suggesting a potential low-to-moderate affinity modulation. nih.govfrontiersin.org Studies on the interaction of Fast Green FCF with trypsin have indicated that the binding process involves hydrogen bonding and van der Waals forces, leading to microenvironmental and conformational changes in the enzyme. researchgate.netresearchgate.net

Cellular and Receptor-Level Mechanisms

Fast Green FCF has been investigated for its effects on specific cellular receptors and signaling pathways, particularly those involved in neuroinflammation and pain.

Investigation of P2X4 Receptor Inhibition

Research has explored the inhibitory effect of Fast Green FCF on the P2X4 receptor. The P2X4 receptor is an ATP-gated ion channel that plays a role in various physiological and pathological processes, including pain and neuroinflammation. Fast Green FCF has been shown to downregulate the expression of the P2X4 receptor in the central nervous system. medchemexpress.comresearchgate.netnih.gov Studies in mice have demonstrated that Fast Green FCF can prevent postoperative cognitive dysfunction, and this effect is associated with the downregulation of the P2X4 receptor. medchemexpress.comresearchgate.netnih.gov The effects of Fast Green FCF were abolished by ivermectin, a positive allosteric modulator of the P2X4 receptor, further supporting the involvement of this receptor. researchgate.netnih.gov Fast Green FCF has also been shown to alleviate pain hypersensitivity in a rodent inflammatory pain model, which was linked to the downregulation of spinal P2X4 expression and pro-inflammatory cytokines. medchemexpress.comnih.govfrontiersin.orgresearchgate.netresearchgate.net

Modulation of TLR4/Myd88/NF-κB Signaling Pathways

Fast Green FCF has been found to modulate the Toll-like receptor 4 (TLR4)/Myeloid differentiation primary response 88 (Myd88)/Nuclear factor-kappa B (NF-κB) signaling pathway. This pathway is a key component of the innate immune system and is involved in inflammatory responses. Studies in mice have shown that Fast Green FCF attenuates lipopolysaccharide (LPS)-induced depressive-like behavior and downregulates the TLR4/Myd88/NF-κB signaling pathway in the hippocampus. medchemexpress.comresearchgate.netfrontiersin.orgnih.govsemanticscholar.orgnih.gov Fast Green FCF decreased the mRNA and protein levels of TLR4 and Myd88 and suppressed the phosphorylation of NF-κB in the hippocampus of LPS-treated mice. researchgate.netfrontiersin.orgnih.govnih.gov This modulation of the TLR4 pathway is suggested as a potential mechanism for the anti-inflammatory and anti-depressive effects observed. nih.govnih.gov Molecular docking simulations predict that Fast Green FCF may interact with TLR4 and disrupt the formation of the TLR4-MD2 complex, which is crucial for TLR4 activation. researchgate.netnih.gov

Attenuation of Microglial Activation in Inflammatory Models

Studies have indicated that Fast Green FCF can attenuate microglial activation in inflammatory models. In research utilizing lipopolysaccharide (LPS)-treated mice, a model for inducing neuroinflammation, Fast Green FCF administration suppressed the activation of both microglia and astrocytes in the hippocampus nih.govmedchemexpress.comnih.gov. This suppression of glial activation is associated with a reduction in the production of pro-inflammatory cytokines nih.govmedchemexpress.comnih.gov. Specifically, Fast Green FCF treatment led to a downregulation of hippocampal tumor necrosis factor (TNF)-α, interleukin (IL)-1β, and IL-6 levels in LPS-treated mice nih.govmedchemexpress.comnih.gov. These findings suggest an anti-inflammatory activity of Fast Green FCF in the context of neuroinflammation induced by LPS nih.govnih.gov.

Table 1: Effect of Fast Green FCF on Pro-inflammatory Cytokine Levels in LPS-Treated Mouse Hippocampus

| Cytokine | Effect of Fast Green FCF Treatment (vs. LPS control) | Source |

| TNF-α | Downregulated | nih.govmedchemexpress.comnih.gov |

| IL-1β | Downregulated | nih.govmedchemexpress.comnih.gov |

| IL-6 | Downregulated | nih.govmedchemexpress.comnih.gov |

This observed attenuation of microglial activation and subsequent reduction in pro-inflammatory cytokine release highlights a potential biological impact of Fast Green FCF in modulating inflammatory responses in the central nervous system nih.govnih.gov.

Studies on Toll-Like Receptor 2 and 4 Activation

Investigations into the molecular mechanisms underlying the anti-inflammatory effects of Fast Green FCF have included studies on its interaction with Toll-Like Receptors (TLRs), particularly TLR4. Research has shown that Fast Green FCF decreased the mRNA and protein levels of Toll-like receptor 4 (TLR4) and Myeloid differentiation primary response 88 (Myd88) in the hippocampus of LPS-treated mice nih.govmedchemexpress.comnih.gov. Myd88 is an adaptor protein crucial for signal transduction downstream of many TLRs, including TLR4 explorationpub.com. Furthermore, Fast Green FCF suppressed the phosphorylation of nuclear factor-κB (NF-κB) in the hippocampus of these mice nih.govmedchemexpress.comnih.gov. The TLR4/Myd88/NF-κB signaling pathway is a key cascade involved in mediating inflammatory responses, particularly those triggered by LPS nih.govexplorationpub.com.

Molecular docking simulations have provided further insight into the potential interaction between Fast Green FCF and TLR4. These simulations predict that Fast Green FCF may interact directly with TLR4 and could potentially interrupt the formation of the TLR4-MD2 complex nih.govnih.gov. The MD-2 protein is a co-receptor that associates with TLR4 and is essential for the recognition of LPS explorationpub.comacs.org. The predicted interaction suggests a mechanism by which Fast Green FCF might interfere with TLR4 signaling, thereby contributing to the observed attenuation of neuroinflammation nih.govnih.gov. While studies specifically on TLR2 activation by Fast Green FCF were not prominently featured in the search results, the focus on TLR4 highlights a significant area of investigation into the dye's molecular interactions in inflammatory pathways.

Table 2: Effect of Fast Green FCF on TLR4 Pathway Components in LPS-Treated Mouse Hippocampus

| Component | Effect of Fast Green FCF Treatment (vs. LPS control) | Pathway Role | Source |

| TLR4 mRNA | Decreased | Pattern Recognition Receptor | nih.govmedchemexpress.comnih.gov |

| TLR4 Protein | Decreased | Pattern Recognition Receptor | nih.govmedchemexpress.comnih.gov |

| Myd88 mRNA | Decreased | Adaptor Protein in TLR Signaling | nih.govmedchemexpress.comnih.gov |

| Myd88 Protein | Decreased | Adaptor Protein in TLR Signaling | nih.govmedchemexpress.comnih.gov |

| NF-κB Phosphorylation | Suppressed | Transcription Factor in Inflammatory Response | nih.govmedchemexpress.comnih.gov |

These findings collectively suggest that Fast Green FCF's anti-inflammatory effects may be mediated, at least in part, through the modulation of the TLR4/Myd88/NF-κB signaling pathway nih.govnih.gov.

Permeability across Cellular Membranes and Cell Walls in Staining Contexts

In the context of biological staining, the ability of Fast Green FCF to permeate cellular membranes and cell walls is a critical factor influencing its efficacy and application. Fast Green FCF is widely used as a protein stain in various histological and electrophoretic techniques dawnscientific.comfishersci.noscientificlabs.co.uk. Its application in staining protocols for both animal and plant tissues indicates its capacity to interact with cellular components within these diverse sample types researchgate.netuvigo.essigmaaldrich.com.

For plant tissues, Fast Green FCF is commonly used in combination with other stains, such as safranin, to differentiate between lignified and non-lignified cell walls uvigo.essigmaaldrich.com. Safranin typically stains lignified (secondary) cell walls, while Fast Green FCF stains non-lignified (primary) cell walls uvigo.es. This differential staining suggests that Fast Green FCF can access and interact with the components of plant cell walls. The staining of plant cell walls implies a degree of permeability or interaction with the porous structure of these extracellular matrices uvigo.es.

In animal tissues and cell preparations, Fast Green FCF is utilized as a cytoplasmic counterstain and a general protein stain researchgate.netdu.ac.instainsfile.com. Its use in staining intracellular proteins in techniques like gel electrophoresis suggests that it can permeate cell membranes, at least under the conditions of sample preparation which often involve cell lysis or fixation that alters membrane integrity scientificlabs.co.ukresearchgate.net. However, the extent and mechanism of Fast Green FCF permeability across intact living cell membranes can vary depending on the cell type, its physiological state, and the specific staining protocol researchgate.net.

Studies utilizing Fast Green FCF as an extracellular medium additive in digital holographic microscopy have also touched upon its interaction with cell membranes in live cells. In this application, Fast Green FCF is added to the extracellular medium to enhance dispersion and facilitate the measurement of absolute cell volume and membrane water permeability spiedigitallibrary.org. While this application leverages the dye's optical properties in the extracellular space, the choice of Fast Green FCF suggests it is suitable for use in live cell imaging, implying a level of compatibility with cellular environments, even if its passive diffusion across intact membranes is limited or slow spiedigitallibrary.org.

The staining mechanism of Fast Green FCF at alkaline pH involves its interaction with basic proteins, such as histones, after acid extraction of DNA wikipedia.org. At a pH below the isoelectric point of most proteins (around pH 3-4), proteins carry a net positive charge, allowing them to bind with the negatively charged Fast Green FCF dye du.ac.in. This principle is applied in staining protocols where the dye solution is prepared at an acidic pH to facilitate binding to positively charged protein residues du.ac.in. The ability of the dye to reach and bind to these proteins within cellular structures underscores its capacity to traverse cellular barriers or access intracellular compartments under specific staining conditions researchgate.netdu.ac.in.

Advanced Analytical and Spectroscopic Research Methodologies

Chromatographic and Spectrophotometric Techniques

Chromatographic and spectrophotometric methods are fundamental to the analysis and quantitation of Fast Green FCF, leveraging its characteristic color and absorption properties.

Use as a Tracer or Indicator Dye in Chromatographic Separations

Fast Green FCF is utilized as a tracer or indicator dye in chromatographic techniques. dawnscientific.com Its bright and stable color assists in the visualization and monitoring of separation processes. dawnscientific.com While the search results confirm its use, detailed examples of specific chromatographic separations where it acts solely as a tracer or indicator, without being the primary analyte, were not extensively provided. However, the general principle relies on the dye's movement through a stationary phase, indicating the progress of the solvent front or the behavior of similarly charged or sized molecules.

Principles and Applications of Spectrophotometric Quantitation at 625 nm

Spectrophotometric quantitation of Fast Green FCF is commonly performed by measuring its absorbance maximum, which ranges from 622 to 626 nm, with 625 nm being a frequently cited wavelength. medkoo.comprezi.comthepharmajournal.comresearchgate.netmedchemexpress.comtcichemicals.com This principle is based on the Beer-Lambert Law, where the absorbance of a solution is directly proportional to the concentration of the analyte and the path length of the light through the solution.

Applications of spectrophotometric quantitation at 625 nm include the determination of Fast Green FCF in various matrices. For instance, it has been used to estimate the concentration of Fast Green FCF in milk-based sweets. thepharmajournal.com In such applications, a standard curve is typically generated by measuring the absorbance of solutions with known concentrations of Fast Green FCF at 625 nm. The concentration of the dye in a sample can then be determined by measuring the sample's absorbance and comparing it to the standard curve. thepharmajournal.com This method is also applied in the determination of protein stained with Fast Green FCF after techniques like SDS-PAGE, where the stained protein is detected and quantified by absorbance at 625 nm. tcichemicals.com

In a study investigating the kinetics of Fast Green FCF with 1-chlorobenzotiale, spectrophotometry at λmax 625 nm was employed to monitor the reaction. researchgate.net Another study on the adsorption of Fast Green FCF dye used UV-Vis spectrophotometry at 625 nm to measure the concentrations of the dye in solutions before and after adsorption experiments. researchgate.net

Infrared Fluorescence Detection for Protein Quantitation in Gels and Blots

Fast Green FCF, when bound to protein, exhibits fluorescence in the near-infrared region. nih.govresearchgate.netcapes.gov.brsigmaaldrich.com This property has been leveraged to develop a rapid and sensitive method for the detection and quantitation of proteins in gels and on blots, offering an alternative to traditional densitometry using stains like Coomassie blue. nih.govresearchgate.netcapes.gov.br

The method involves staining gels and blots with Fast Green FCF, followed by detection of the infrared fluorescence. nih.govresearchgate.net This fluorescence response is quantitative, showing a linear relationship with protein content over a range, such as between 10 ng and 20 µg per band or spot. nih.govresearchgate.netcapes.gov.br The staining and destaining procedures can be relatively quick, taking around 30 minutes, and the method is compatible with subsequent immunodetection techniques. nih.govresearchgate.netcapes.gov.br

This infrared fluorescence detection method using Fast Green FCF is also applicable in techniques like Reverse Phase Protein Arrays (RPPA) for cell lysate quantitation. gracebio.com It has been reported as a cost-effective and sensitive fluorescent staining method for RPPA, capable of quantifying protein down to approximately 100 pg per spot using near-infrared detection. gracebio.com The fluorescence signal for total protein detection with Fast Green FCF and near-infrared imaging systems like ArrayCAM has shown linear results at cell lysate concentrations commonly used for RPPA analysis, with sensitivity down to approximately 8 pg protein per spot. gracebio.com

Electrochemical Analysis

Electrochemical techniques, particularly voltammetry, have been employed to study the behavior of Fast Green FCF and develop methods for its quantitative determination.

Voltammetric Techniques for Electrochemical Oxidation Studies

Voltammetric techniques have been used to investigate the electrochemical oxidation of Fast Green FCF, typically at working electrodes such as a glassy carbon electrode. researchgate.netresearchgate.net Studies have explored the dependence of the electrochemical signal on parameters such as pH, concentration, scan rate, and the presence of excipients to optimize experimental conditions. researchgate.netresearchgate.net

Differential pulse voltammetry (DPV) is one voltammetric technique utilized for the detection of Fast Green FCF. biointerfaceresearch.comacs.orgacs.org In DPV studies, Fast Green FCF has been observed to oxidize at a specific potential, for example, around 0.84 V at a bare glassy carbon electrode. biointerfaceresearch.comacs.orgacs.org Cyclic voltammetry (CV) has also been employed to study the electrochemical behavior, including investigating the influence of scan rate on the voltammetric response to understand the nature of the electrochemical process (e.g., diffusion-controlled). biointerfaceresearch.com

Development of Quantitative Determination Methods for Fast Green FCF in Complex Matrices

Electrochemical methods, particularly voltammetry, have been developed for the quantitative determination of Fast Green FCF in various matrices, including complex ones like spiked urine, water, and juice samples. researchgate.netacs.orgacs.org

Quantitative determination methods often utilize techniques like differential pulse voltammetry due to its sensitivity and resolution. researchgate.netacs.orgacs.org The linear relationship between the peak current and the concentration of Fast Green FCF is a fundamental principle for quantitative analysis using these methods. researchgate.net For instance, a differential pulse voltammetric method for the quantitative determination of Fast Green FCF in spiked urine demonstrated a linear response over a specific concentration range with a defined detection limit. researchgate.net

The development of electrochemical nanosensors has also been reported for the simultaneous detection of Fast Green FCF and other food dyes in complex matrices. acs.orgacs.org These nanosensors, often involving modified electrodes, aim to enhance the sensitivity and selectivity of the determination. acs.orgacs.org Parameters such as pH and scan rate are optimized to achieve the best analytical performance. acs.org

In addition to voltammetry, other methods like CPE-Scanometry, which involves cloud point extraction followed by scanning and color analysis, have been developed and applied for the determination of Fast Green FCF in aqueous solutions, showing comparable results to spectrophotometric methods. researchgate.net Methods combining microextraction techniques with spectrophotometry have also been explored for the determination of Fast Green FCF. apacsci.com

Kinetic and Mechanistic Studies of Fast Green FCF Reactions

Kinetic and mechanistic studies provide crucial insights into the reaction pathways and rate laws governing the transformation or degradation of Fast Green FCF under various conditions. These studies often involve monitoring the change in dye concentration over time using spectroscopic techniques.

Investigation of Oxidation Pathways and Reaction Kinetics

The oxidative degradation of Fast Green FCF has been investigated using various oxidizing agents. For instance, the kinetic mechanism of oxidation of Fast Green FCF by Chloramine-T in hydrochloric acid medium has been studied spectrophotometrically. This reaction exhibited a pseudo-first order dependence on the initial concentration of Fast Green FCF, a second-order dependence on Chloramine-T, and an inverse fractional order dependence on the concentration of H+ ions. The stoichiometry of the reaction was determined to be a 1:1 mole ratio of Fast Green FCF to Chloramine-T. The oxidation products were identified using LC-MS researchgate.net.

Another study explored the oxidation of Fast Green FCF with 1-chlorobenzotriazole (B28376) in an alkaline medium, also monitored spectrophotometrically. This reaction showed pseudo-first order dependence on Fast Green FCF, first-order dependence on 1-chlorobenzotriazole, and fractional order dependence on OH- concentration. An inverse fractional order was observed with the addition of the reduced product, benzotriazole (B28993) researchgate.net. The effects of dielectric constant and ionic strength of the medium on the reaction rate were also investigated researchgate.net.

The photo-Fenton process, utilizing H2O2 and Fe3+ under visible light, has also been applied to the degradation of Fast Green FCF. This method demonstrated complete oxidation and degradation of the dye into CO2 and H2O ics-ir.org. The rate of degradation was found to increase with increasing pH up to a certain point (pH 3.2 in one study) before decreasing ics-ir.org. The concentration of Fast Green FCF also influenced the reaction rate, with an increase observed up to a certain concentration (e.g., 5.0 × 10-6 M or 1.10 × 10-5 M in different studies) beyond which the rate decreased, potentially due to the dye acting as a filter for incident light ics-ir.orgtsijournals.com. Kinetic studies of photo-Fenton degradation often show pseudo-first order kinetics tsijournals.com.

Data from kinetic studies can be presented in tables showing the effect of varying reactant concentrations on the reaction rate. For example, in the oxidation of Fast Green FCF by Chloramine-T, data illustrating the dependence on the concentrations of Fast Green FCF, Chloramine-T, and HCl can be compiled researchgate.net.

Table 1: Effect of Reactant Concentrations on the Rate of Oxidation of Fast Green FCF by Chloramine-T researchgate.net

| [Fast Green FCF]₀ (M) | [Chloramine-T]₀ (M) | [HCl] (M) | Observed Rate (arbitrary units) |

| Varying | Constant | Constant | Pseudo-first order dependence on [FGF]₀ |

| Constant | Varying | Constant | Second order dependence on [CAT]₀ |

| Constant | Constant | Varying | Inverse fractional order dependence on [H+] |

(Note: Specific numerical data for the rate was not extracted, but the table structure reflects the described dependencies.)

Solvent Isotope Effect Studies in Reaction Mechanisms

Solvent isotope effect studies, typically comparing reaction rates in H2O and D2O, are valuable tools for probing reaction mechanisms, particularly for identifying proton transfer steps or changes in solvation during the rate-determining step mdpi.comprinceton.edu. An observed solvent isotope effect (kH2O/kD2O) greater than 1 suggests that a proton is transferred in the rate-determining step, while a value less than 1 (inverse solvent kinetic isotope effect) can indicate changes in solvation or rapid equilibrium steps preceding the rate-limiting step involving species like metal-bound water mdpi.com.

In the context of Fast Green FCF reactions, solvent isotope effect studies can provide insights into the role of solvent molecules and proton transfer in the oxidation or degradation mechanisms. For example, in the Ruthenium Chloride catalyzed oxidation of Fast Green FCF by 1-chlorobenzotriazole in HCl medium, the observed solvent isotope effect indicated the absence of hydride transfer during the oxidation reaction longdom.org.

Spectroscopic Characterization in Adsorption Studies

Spectroscopic techniques are indispensable for characterizing both the adsorbent materials and the adsorbate (Fast Green FCF) in adsorption studies, allowing for the monitoring of the adsorption process and the investigation of the interactions between the dye and the adsorbent surface.

Diffuse Reflectance Spectroscopy for Material Analysis

Diffuse Reflectance Spectroscopy (DRS) is a powerful technique for analyzing solid or powdered samples, making it suitable for characterizing adsorbent materials used for Fast Green FCF removal. DRS can provide information about the electronic properties, band gap, and the presence of functional groups on the surface of the adsorbent researchgate.net. When Fast Green FCF is adsorbed onto a solid material, DRS can also be used to study the adsorbed dye molecules and their interaction with the surface ctj-isuct.rukoreascience.kr. For instance, the diffuse reflectance spectrum of Fast Green FCF adsorbed on materials like Al2O3 or modified alumina (B75360) has been compared to the UV-Vis spectrum of the dye in solution to understand the state of the adsorbed dye ctj-isuct.ru. Changes in the position and shape of the absorption bands in the DRS spectrum upon adsorption can indicate how the dye molecules are oriented or interacting with the adsorbent surface ctj-isuct.ru.

In studies involving the adsorption of Fast Green FCF on materials like powdered wool or alumina, DRS has been employed as a conventional spectroscopic method for chemical analysis of the adsorbent before and after dye adsorption ctj-isuct.ruripublication.com.

UV-Visible Spectrophotometry for Adsorbate Concentration Monitoring

UV-Visible (UV-Vis) spectrophotometry is a widely used technique for monitoring the concentration of Fast Green FCF in aqueous solutions during adsorption studies due to the dye's strong absorption in the visible region of the spectrum ekb.egscialert.netacademicjournals.org. Fast Green FCF typically exhibits a maximum absorbance (λmax) around 620-637 nm, depending on the solvent and conditions ekb.egscialert.netacademicjournals.org.

By measuring the absorbance of the solution at this characteristic wavelength before and after the adsorption process, the concentration of the remaining dye can be determined using a calibration curve (absorbance vs. concentration) ekb.eg. This allows for the calculation of the amount of dye adsorbed onto the material ekb.eg. UV-Vis spectrophotometry is essential for determining adsorption capacity, studying the effect of various parameters like contact time, pH, and adsorbent dosage on the adsorption efficiency, and for fitting experimental data to adsorption isotherms and kinetic models ekb.egacademicjournals.orgacs.org.

For example, in studies investigating the removal of Fast Green FCF by various adsorbents like activated carbon, fungal biomass, montmorillonite (B579905) clay, or novel composites, UV-Vis spectrophotometry at the maximum absorption wavelength (often cited around 620-625 nm) is consistently used to monitor the dye concentration in the liquid phase scialert.netacademicjournals.orgacs.org.

Table 2: Monitoring Fast Green FCF Concentration using UV-Vis Spectrophotometry in Adsorption Studies ekb.egscialert.netacademicjournals.orgacs.org

| Parameter Studied | Measurement Method | Key Information Obtained |

| Initial Dye Concentration (C₀) | UV-Vis Absorbance at λmax | Starting point for adsorption calculations |

| Equilibrium Dye Concentration (Ce) | UV-Vis Absorbance at λmax after adsorption | Concentration remaining in solution at equilibrium |

| Adsorption Capacity (qe) | Calculated from C₀, Ce, solution volume, and adsorbent mass | Amount of dye adsorbed per unit mass of adsorbent |

| Effect of Contact Time | Measuring Ce at different time intervals | Adsorption kinetics and equilibrium time |

| Effect of Adsorbent Dosage | Measuring Ce with varying adsorbent amounts | Optimal adsorbent quantity for removal |

| Effect of pH | Measuring Ce at different pH values | Influence of acidity/basicity on adsorption |

Environmental Research and Degradation Science

Adsorption-Based Removal and Recovery Research

The removal of Fast Green FCF from aqueous solutions using adsorption has been a significant area of research, focusing on the development of low-cost, sustainable adsorbents and the optimization of process parameters for maximum efficiency.

Research has centered on utilizing natural and waste materials as sustainable adsorbents. One notable example is the modification of natural wool for the removal and recovery of Fast Green FCF. ripublication.com In this process, natural wool is first carbonized using sodium carbonate and hydrochloric acid. ripublication.com The treated wool is then washed, cut into small pieces, and powdered to be used as an adsorbent. ripublication.com This powdered wool is sieved into various mesh sizes, as particle size influences the available surface area for adsorption. ripublication.com Studies indicate that adsorption capacity increases as the mesh size decreases, which is attributed to the larger surface area and greater accessibility of active functional groups to the dye molecules. ripublication.com

Beyond wool, other waste materials have been investigated for their potential as low-cost adsorbents for Fast Green FCF. These include agricultural waste like De-Oiled Soya and industrial byproducts such as Bottom Ash from power plants. researchgate.net These materials are readily available and provide an economical alternative to conventional adsorbents like activated carbon.

Batch adsorption studies are critical for determining the optimal conditions for dye removal. These studies systematically evaluate the effect of various parameters on the adsorption efficiency of Fast Green FCF.

Effect of pH: The pH of the dye solution is a crucial factor. For adsorbents like powdered wool, Bottom Ash, and De-Oiled Soya, the maximum adsorption of Fast Green FCF occurs at a highly acidic pH, typically around 2.0. ripublication.comresearchgate.net The uptake of the dye tends to decrease as the pH increases. ripublication.com In studies involving photo-Fenton degradation, the optimal pH was found to be around 3.0.

Effect of Temperature: The influence of temperature reveals the thermodynamic nature of the adsorption process. For powdered wool, Bottom Ash, and De-Oiled Soya, the adsorption of the dye was found to increase with a rise in temperature, indicating that the process is endothermic. ripublication.comresearchgate.net In contrast, studies using Flower Gel as an adsorbent showed the process to be spontaneous and exothermic in nature. nih.gov

Effect of Dye Concentration: The initial concentration of Fast Green FCF affects the adsorption rate. Research on photochemical degradation showed that the rate increased with the concentration of Fast Green FCF up to a certain point (1.10 x 10⁻⁵ M), after which the rate may plateau or decrease.

Effect of Adsorbent Dose and Particle Size: The amount of adsorbent used directly impacts dye removal. The uptake capacity of the dye generally increases with an increase in the amount of adsorbent. ripublication.com Similarly, particle size is inversely related to adsorption efficiency; smaller particle sizes (i.e., higher mesh numbers) lead to a greater amount of dye adsorbed due to an increased surface area. researchgate.net

Effect of Contact Time: Adsorption is a time-dependent process. Studies determine the necessary contact time to reach equilibrium, which is the point where the amount of dye being adsorbed equals the amount desorbing. For some systems, this equilibrium can be attained within 30 to 90 minutes. ekb.eg

| Parameter | Adsorbent | Optimal Condition/Observation | Source |

|---|---|---|---|

| pH | Powdered Wool | Maximum adsorption at pH 2.0 | ripublication.com |

| pH | Bottom Ash & De-Oiled Soya | Maximum adsorption at pH 2.0 | researchgate.net |

| Temperature | Powdered Wool | Endothermic (adsorption increases with temperature) | ripublication.com |

| Temperature | Bottom Ash & De-Oiled Soya | Endothermic (adsorption increases with temperature) | researchgate.net |

| Adsorbent Dose | Powdered Wool | Uptake capacity increases with adsorbent amount | ripublication.com |

| Particle Size | Bottom Ash & De-Oiled Soya | Adsorption increases with increase in mesh size (smaller particles) | researchgate.net |

To quantitatively describe the adsorption process, equilibrium data are analyzed using isotherm models, and the rate of adsorption is studied through kinetic models.

Adsorption Isotherms: These models describe how the dye molecules distribute between the liquid phase and the solid adsorbent surface at equilibrium.

Langmuir Isotherm: This model assumes monolayer adsorption onto a homogeneous surface with a finite number of identical active sites. arabjchem.org It is often used to calculate the maximum adsorption capacity. Research on removing Fast Green FCF with Flower Gel found that the equilibrium data fitted well to the Langmuir isotherm, with a maximum adsorption capacity of 58.82 mg/g. nih.gov

Freundlich Isotherm: This empirical model is applied to describe multilayer adsorption on heterogeneous surfaces. researchgate.net It is particularly useful for representing the adsorption behavior over a range of concentrations.

Kinetic Modeling: These models are used to examine the mechanism and rate-controlling steps of the adsorption process.

Pseudo-First-Order Model: This model suggests that the rate of adsorption is proportional to the number of unoccupied sites. The adsorption of Fast Green FCF onto powdered wool was found to follow pseudo-first-order kinetics, with a calculated rate constant of 0.1957 s⁻¹. ripublication.com

Pseudo-Second-Order Model: This model assumes that the rate-limiting step is chemisorption involving valence forces through the sharing or exchange of electrons. researchgate.net The adsorption kinetic data for Fast Green FCF removal by Flower Gel followed the pseudo-second-order model. nih.govresearcher.life

| Model Type | Model Name | Adsorbent | Finding | Source |

|---|---|---|---|---|

| Isotherm | Langmuir | Flower Gel | Good fit; max adsorption capacity of 58.82 mg/g | nih.gov |

| Isotherm | Langmuir & Freundlich | Bottom Ash & De-Oiled Soya | Constants were calculated for both models | researchgate.net |

| Kinetic | Pseudo-First-Order | Powdered Wool | Process follows this model with k = 0.1957 s⁻¹ | ripublication.com |

| Kinetic | Pseudo-Second-Order | Flower Gel | Adsorption data followed this model | nih.govresearcher.life |

The mechanism of adsorption can be broadly classified as physisorption (involving weak van der Waals forces) or chemisorption (involving the formation of chemical bonds). For the adsorption of Fast Green FCF on modified powdered wool, the process has been identified as feasible, spontaneous, and operative via chemisorption. ripublication.com The endothermic nature of the adsorption on both powdered wool and other waste materials like Bottom Ash further supports a chemisorption mechanism, as energy is required to form the chemical bonds between the dye and the adsorbent surface. ripublication.comresearchgate.net

Advanced Degradation Pathway Research

Beyond physical removal through adsorption, research has explored advanced methods to chemically degrade Fast Green FCF into less harmful substances.

Advanced Oxidation Processes (AOPs) are highly effective for treating wastewater containing recalcitrant organic pollutants like Fast Green FCF.

Photo-Fenton Oxidation: This is a prominent AOP that has been successfully applied to degrade Fast Green FCF. ics-ir.org The process utilizes Fenton's reagent, which is a mixture of hydrogen peroxide (H₂O₂) and iron ions (typically Fe²⁺ or Fe³⁺), in the presence of light. ics-ir.org This combination generates highly reactive and non-selective hydroxyl radicals (•OH), which are powerful oxidizing agents. ics-ir.org These radicals attack the complex structure of the Fast Green FCF molecule, leading to its complete oxidation and degradation into simpler inorganic products like carbon dioxide (CO₂) and water (H₂O). ics-ir.org

The efficiency of the photo-Fenton process is dependent on several operational parameters:

pH: The reaction is highly pH-sensitive, with the optimal rate of degradation occurring in acidic conditions, specifically at a pH of approximately 3.0 to 3.2. ics-ir.org At higher pH values, the generation of hydroxyl radicals slows due to the formation of ferric hydroxo complexes.

Concentrations of Reagents: The concentrations of Fast Green FCF, hydrogen peroxide, and iron ions must be optimized to achieve the maximum degradation rate. ics-ir.org

Light Intensity: The process is initiated by light, and therefore, light intensity is a critical parameter influencing the reaction rate. ics-ir.org

Kinetic studies have shown that the photo-Fenton degradation of Fast Green FCF follows pseudo-first-order kinetics. Other research has investigated the oxidation of the dye using reagents such as 1-chlorobenzotriazole (B28376) in an alkaline medium, demonstrating that various chemical oxidation pathways are being explored for its degradation. researchgate.net

Environmental Fate and Transport Research

The release of dyes into the environment is a significant ecotoxic hazard due to the potential for bioaccumulation and subsequent transport through the food chain. scbt.com Fast Green FCF, as a synthetic dye, has been the subject of research to understand its persistence, degradation, and transport in various environmental compartments. Studies have primarily focused on its removal from wastewater through adsorption and its degradation via advanced oxidation processes.

Research into the environmental fate of Fast Green FCF often involves studying its removal from aqueous solutions using various adsorbent materials. These studies provide insight into the dye's mobility and potential for sequestration in soil and sediment. The efficiency of removal is typically evaluated under varying conditions of pH, temperature, and adsorbent dosage.

One study investigated the use of waste materials, bottom ash and de-oiled soya, as adsorbents. researchgate.net For both materials, the adsorption of the dye was found to be an endothermic process, with efficiency increasing with a rise in temperature. researchgate.net The process was optimized by studying the effects of pH, dye concentration, and adsorbent amount. researchgate.net Similarly, powdered wool has been demonstrated as an effective adsorbent for Fast Green FCF. ripublication.com The adsorption process onto wool was also found to be endothermic and followed pseudo-first-order kinetics. ripublication.com Another low-cost adsorbent, "Flower Gel," was shown to have a maximum adsorption capacity of 58.82 mg/g, with the process being spontaneous and exothermic. nih.gov

The following table summarizes the kinetic and thermodynamic findings from various adsorption studies on Fast Green FCF.

| Adsorbent Material | Kinetic Model | Rate Constant (k) | Thermodynamic Nature | Key Findings |

|---|---|---|---|---|

| Powdered Wool | Pseudo-first-order | 0.1957 s⁻¹ | Endothermic, Spontaneous, Feasible | Adsorption increases with decreased particle size due to larger surface area. ripublication.com |

| Bottom Ash & De-Oiled Soya | Pseudo-first-order (Lagergren's) | Not specified | Endothermic | Adsorption increases with a rise in temperature for both materials. researchgate.net |

| Flower Gel | Pseudo-second-order | Not specified | Exothermic, Spontaneous | Maximum adsorption capacity was found to be 58.82 mg/g. nih.gov |

In addition to adsorption, the degradation of Fast Green FCF has been extensively studied, particularly through photocatalytic methods. These processes aim to break down the complex dye molecule into simpler, less harmful compounds.

One line of research explored photo-Fenton degradation using an Fe-pillared bentonite (B74815) clay catalyst. The study monitored the reaction spectrophotometrically and determined that the degradation follows pseudo-first-order kinetics. The rate of degradation was influenced by factors such as pH, initial dye concentration, catalyst amount, and light intensity.

Another study focused on the photocatalytic degradation of the dye using nanosized Cerium Chromite (CeCrO3) as a photocatalyst. mjcce.org.mk This research identified the optimal conditions for degradation, achieving the best results at a pH of 7.5 with a light intensity of 70 mW·cm⁻². mjcce.org.mk The reaction was also found to follow pseudo-first-order kinetics, with a calculated rate constant of 4.41 x 10⁻⁴ s⁻¹. mjcce.org.mk Other research has also noted the use of titanium dioxide (TiO2) suspensions under UV irradiation as an effective method for the photocatalytic degradation of Fast Green FCF. researchgate.net

The table below details the findings from various degradation studies.

| Degradation Method | Catalyst | Kinetic Model | Rate Constant (k) | Optimal Conditions |

|---|---|---|---|---|

| Photo-Fenton Degradation | Fe-pillared bentonite clay | Pseudo-first-order | Not specified | pH 3.0, 200W tungsten lamp. |

| Photocatalytic Degradation | Nanosized CeCrO₃ | Pseudo-first-order | 4.41 x 10⁻⁴ s⁻¹ | pH 7.5, 70 mW·cm⁻² light intensity, 0.05 g catalyst. mjcce.org.mk |

| Photocatalytic Degradation | Titanium dioxide (TiO₂) | Not specified | Not specified | Requires UV irradiation. researchgate.net |

These studies indicate that the environmental persistence of Fast Green FCF can be mitigated through adsorption onto various low-cost materials and degradation by advanced oxidation processes. The transport of the dye in aquatic systems is likely influenced by the presence of suspended solids to which it can adsorb, while its ultimate fate may be determined by photocatalytic degradation under suitable environmental conditions.

Regulatory Science and Research Standards for Fast Green Fcf

Certification and Quality Assurance in Research Applications

The reliability of Fast Green FCF in research is heavily dependent on its quality and consistency. Certification and rigorous quality assurance protocols play a crucial role in achieving this.

Role of Biological Stain Commission Certification in Research Purity and Consistency

The Biological Stain Commission (BSC) plays a significant role in certifying biological stains, including Fast Green FCF, for their use in research. Certification by the BSC indicates that a batch of stain has met specific tests for dye content, purity, and performance in recommended staining procedures. lobachemie.com This certification helps researchers ensure that the Fast Green FCF they are using is of high quality and will perform consistently, which is essential for reproducible experimental results in fields like histology, cytology, microbiology, and molecular biology. lobachemie.com For instance, BSC certification is relevant for applications such as the safranin-fast green FCF stain for plant cells and as a substitute for aniline (B41778) blue in Gomori's one-step trichrome procedure. dawnscientific.comgtilaboratorysupplies.com Commercial lots of Fast Green FCF suitable for biological staining are available certified by the Biological Stain Commission. biologicalstaincommission.orgsigmaaldrich.com

Analytical Standards and Quality Control in Research-Grade Fast Green FCF

Maintaining high purity and consistency in research-grade Fast Green FCF requires adherence to stringent analytical standards and quality control measures. Specifications for Fast Green FCF often include a minimum dye content, typically ≥85% or ≥90% for certified or analytical grades. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com Analytical techniques such as High-Performance Liquid Chromatography (HPLC) are employed to determine the exact dye content and identify any subsidiary coloring matters or impurities. sigmaaldrich.comfao.orgfao.org

Quality control procedures involve testing characteristics such as solubility, absorbance maximum (around 624-625 nm in water), and performance in specific staining applications. gtilaboratorysupplies.comsigmaaldrich.comsigmaaldrich.comfao.orgfao.org For example, the FAO/WHO provides specifications for Fast Green FCF, outlining identification tests, purity criteria (including limits for subsidiary coloring matters, water-insoluble matter, chromium, and lead), and assay methods using spectrophotometry. fao.orgfao.org These standards and controls ensure that researchers are using a well-characterized and reliable reagent.

Evolution of Research Guidelines and Monitoring

The scientific understanding of Fast Green FCF and its applications in research continues to evolve, leading to updated research guidelines and ongoing monitoring.

Ongoing Research into Broader Impacts for Scientific Applications

Ongoing research explores the broader impacts of Fast Green FCF in various scientific applications. This includes investigating its interactions with biological molecules, such as proteins and DNA, which is crucial for optimizing staining protocols and understanding the mechanisms of staining. dawnscientific.comresearchgate.net Studies also examine its potential use in new imaging techniques, such as Fast Green FCF-enhanced ex vivo confocal microscopy for visualizing collagen fibers. mdpi.comresearchgate.net Research into the adsorption properties of Fast Green FCF on different materials is also being conducted, which can be relevant for applications in environmental science, such as dye removal from wastewater. researchgate.netresearchgate.net While some research touches upon potential health impacts in broader contexts like food use, within the scope of research applications, the focus remains on optimizing its technical performance and exploring new scientific uses. researchgate.netrupahealth.comontosight.ai The concept of "broader impacts" in research, as defined by organizations like the National Science Foundation (NSF), often refers to the potential benefits of research to society beyond the immediate scientific advancements, which can include improving education, public engagement, and developing a diverse workforce. harvard.edunsf.govgatech.edu In the context of Fast Green FCF research, broader impacts could relate to the development of improved diagnostic techniques or a better understanding of biological structures through enhanced staining methods.

Standardization of Research Protocols for Inter-Laboratory Comparability

Standardization of research protocols involving Fast Green FCF is crucial for ensuring inter-laboratory comparability and reproducibility of results. Variations in staining protocols, dye concentrations, equipment settings, and acquisition techniques can lead to inconsistencies between studies conducted in different laboratories. mdpi.comresearchgate.net

Here is a summary of analytical standards and quality control parameters for research-grade Fast Green FCF based on the search results:

| Parameter | Standard/Requirement | Method/Notes | Source(s) |